molecular formula C47H44BNO B13755621 N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate

N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate

Cat. No.: B13755621
M. Wt: 649.7 g/mol
InChI Key: HRJFGFDKAPXEIR-UHFFFAOYSA-N
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Description

N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound consists of a benzoylbenzyl group, a benzyl group, and a dimethyl ammonium group, all bonded to a tetraphenylborate anion. Its structure imparts distinct characteristics that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate typically involves a multi-step process. One common method includes the reaction of benzyl chloride with N,N-dimethylbenzylamine to form N-benzyl-N,N-dimethylbenzylamine. This intermediate is then reacted with 4-benzoylbenzyl chloride in the presence of a base to yield N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium chloride. Finally, the chloride salt is treated with sodium tetraphenylborate to obtain the desired tetraphenylborate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetraphenylborate anion can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzoyl group can undergo oxidation to form corresponding carboxylic acids, while reduction can yield alcohols or hydrocarbons.

    Complex Formation: The ammonium group can form complexes with various metal ions, enhancing its solubility and reactivity in different solvents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium tetraphenylborate, benzyl chloride, and various bases such as sodium hydroxide or potassium carbonate. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents like acetonitrile or dichloromethane.

Major Products

Major products formed from these reactions include substituted ammonium salts, oxidized or reduced benzoyl derivatives, and metal complexes with enhanced solubility and stability.

Scientific Research Applications

N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate involves its interaction with molecular targets through its ammonium and benzoyl groups. The compound can form stable complexes with metal ions and biomolecules, influencing various biochemical pathways. Its ability to undergo nucleophilic substitution and complex formation reactions allows it to modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate is unique due to its specific combination of benzoyl, benzyl, and dimethyl ammonium groups. This unique structure imparts distinct chemical properties, such as enhanced solubility, stability, and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C47H44BNO

Molecular Weight

649.7 g/mol

IUPAC Name

(4-benzoylphenyl)methyl-benzyl-dimethylazanium;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C23H24NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-24(2,17-19-9-5-3-6-10-19)18-20-13-15-22(16-14-20)23(25)21-11-7-4-8-12-21/h1-20H;3-16H,17-18H2,1-2H3/q-1;+1

InChI Key

HRJFGFDKAPXEIR-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[N+](C)(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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